3-(2-Methylcyclopropyl)propane-1-thiol
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Overview
Description
3-(2-Methylcyclopropyl)propane-1-thiol is a thiol compound with the chemical formula C7H14S It is characterized by the presence of a cyclopropyl group attached to a propane-1-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylcyclopropyl)propane-1-thiol typically involves the reaction of 2-methylcyclopropyl derivatives with thiol-containing reagents under controlled conditions. One common method involves the use of 2-methylcyclopropyl bromide and sodium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylcyclopropyl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiol group to a sulfonic acid or disulfide using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, tosylates, and other electrophiles.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols, thioethers.
Scientific Research Applications
3-(2-Methylcyclopropyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylcyclopropyl)propane-1-thiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, modulating protein function and signaling pathways. Additionally, the compound can act as a nucleophile in substitution reactions, targeting electrophilic centers in biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: A thiol compound with a similar structure but without the cyclopropyl group.
2-Mercaptoethanol: A simpler thiol compound used in various biochemical applications.
Cysteine: An amino acid containing a thiol group, widely studied for its biological significance.
Uniqueness
3-(2-Methylcyclopropyl)propane-1-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic and research applications where these properties are advantageous .
Properties
IUPAC Name |
3-(2-methylcyclopropyl)propane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-6-5-7(6)3-2-4-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFKQDHOODTRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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